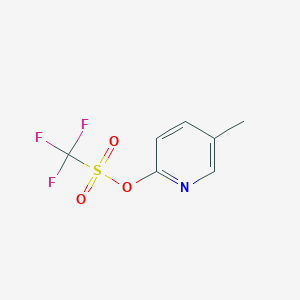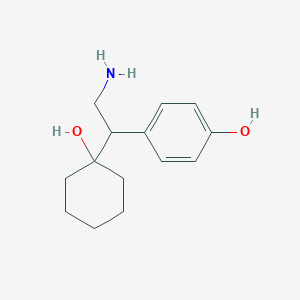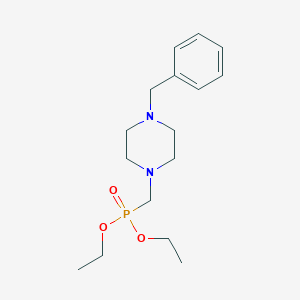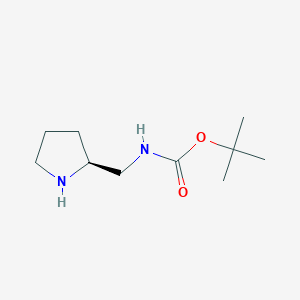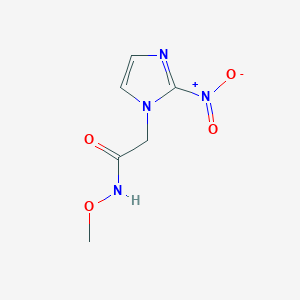
2-Nitroimidazole-1-methylacetohydroxamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitroimidazole-1-methylacetohydroxamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of nitroimidazoles, which are known for their antibacterial and antiprotozoal properties.
Mechanism of Action
The mechanism of action of 2-Nitroimidazole-1-methylacetohydroxamate is not fully understood. However, it is believed to work by inhibiting DNA synthesis and damaging the DNA of cancer cells. This compound has also been shown to inhibit the activity of certain enzymes, which could explain its anti-inflammatory and antimicrobial properties.
Biochemical and Physiological Effects:
2-Nitroimidazole-1-methylacetohydroxamate has several biochemical and physiological effects. It has been found to induce apoptosis (cell death) in cancer cells, inhibit the production of certain inflammatory cytokines, and disrupt the cell membrane of bacteria and protozoa. Additionally, this compound has been shown to have antioxidant properties, which could be useful in the treatment of various oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Nitroimidazole-1-methylacetohydroxamate in lab experiments is its broad-spectrum antimicrobial activity, which makes it useful for studying the effects of antimicrobial agents on various bacterial and protozoal species. Additionally, this compound has been shown to have low toxicity, which makes it a safer alternative to other antimicrobial agents. However, one of the limitations of using 2-Nitroimidazole-1-methylacetohydroxamate in lab experiments is its complex synthesis method, which could make it difficult to obtain in large quantities.
Future Directions
There are several future directions for research on 2-Nitroimidazole-1-methylacetohydroxamate. One area of research could focus on the development of new cancer treatments based on this compound. Another area of research could focus on the development of new antibiotics based on 2-Nitroimidazole-1-methylacetohydroxamate. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, research could be conducted to develop more efficient and cost-effective synthesis methods for 2-Nitroimidazole-1-methylacetohydroxamate.
Synthesis Methods
The synthesis of 2-Nitroimidazole-1-methylacetohydroxamate is a complex process that involves several steps. The first step involves the reaction of 2-amino-1-methylimidazole with acetyl chloride to form 2-acetyl-1-methylimidazole. This compound is then reacted with hydroxylamine hydrochloride to form 2-acetohydroxamic acid. Finally, the reaction of 2-acetohydroxamic acid with nitrous acid leads to the formation of 2-Nitroimidazole-1-methylacetohydroxamate.
Scientific Research Applications
2-Nitroimidazole-1-methylacetohydroxamate has several potential applications in scientific research. It has been found to exhibit significant anti-tumor activity, making it a promising candidate for cancer treatment. This compound has also been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases. Additionally, 2-Nitroimidazole-1-methylacetohydroxamate has been found to have antimicrobial activity against several bacterial and protozoal species, making it a potential candidate for the development of new antibiotics.
properties
CAS RN |
140448-30-2 |
|---|---|
Product Name |
2-Nitroimidazole-1-methylacetohydroxamate |
Molecular Formula |
C6H8N4O4 |
Molecular Weight |
200.15 g/mol |
IUPAC Name |
N-methoxy-2-(2-nitroimidazol-1-yl)acetamide |
InChI |
InChI=1S/C6H8N4O4/c1-14-8-5(11)4-9-3-2-7-6(9)10(12)13/h2-3H,4H2,1H3,(H,8,11) |
InChI Key |
RCVDYNSBNMVIKS-UHFFFAOYSA-N |
SMILES |
CONC(=O)CN1C=CN=C1[N+](=O)[O-] |
Canonical SMILES |
CONC(=O)CN1C=CN=C1[N+](=O)[O-] |
Other CAS RN |
140448-30-2 |
synonyms |
2-nitroimidazole-1-methylacetohydroxamate KIN 804 KIN-804 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



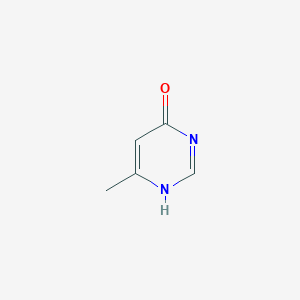

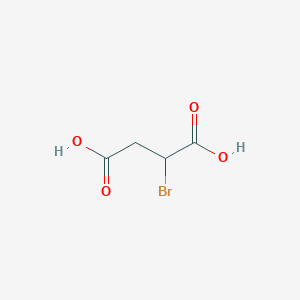
![Methyl 2-[(2E)-2-buten-1-ylamino]benzoate](/img/structure/B128133.png)
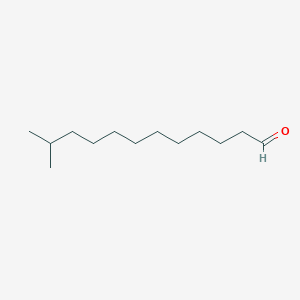
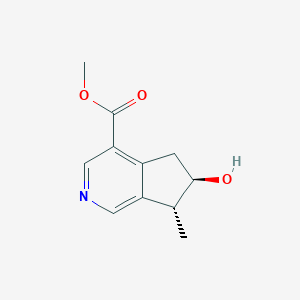
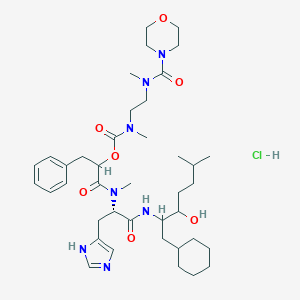
![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B128139.png)
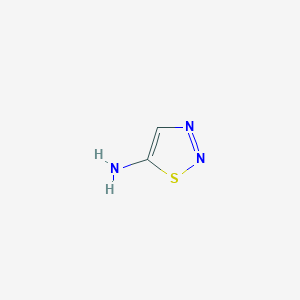
![Methyl 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate](/img/structure/B128145.png)
